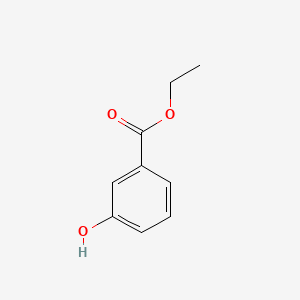

Ethyl 3-hydroxybenzoate

Description

Contextualization within Hydroxybenzoate Ester Chemistry

Hydroxybenzoate esters are a class of organic compounds characterized by a hydroxyl group and an ester group attached to a benzene (B151609) ring. cymitquimica.com The position of the hydroxyl group relative to the ester function (ortho, meta, or para) significantly influences the compound's physical, chemical, and biological properties. Ethyl 3-hydroxybenzoate, with the hydroxyl group at the meta position, is an important representative of this class. cymitquimica.com These esters are widely recognized for their applications as preservatives in food, cosmetics, and pharmaceutical products, a property attributed to their antimicrobial activities. ontosight.aisci-hub.se The antimicrobial efficacy of hydroxybenzoate esters, often referred to as parabens, tends to increase with the length of the ester chain, although this also corresponds with a decrease in water solubility. sci-hub.se

Interdisciplinary Significance as a Research Subject

The scientific interest in this compound extends beyond its role as a preservative. Its molecular structure, featuring a reactive hydroxyl group and an ester functionality, makes it a versatile intermediate in organic synthesis. lookchem.com This has led to its use in a wide range of research areas, including the development of novel pharmaceuticals, the creation of advanced polymers, and as a component in fragrance compositions. ontosight.ailookchem.comguidechem.com Its biological activities, such as potential enzymatic inhibition, further underscore its importance as a subject of interdisciplinary scientific investigation. biocrick.comsmolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSMNBYIEBRXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228435 | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7781-98-8 | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7781-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007781988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7781-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxybenzoate and Structural Analogues

Esterification Approaches to Benzoic Acid Esters

The synthesis of ethyl 3-hydroxybenzoate is commonly achieved through the esterification of 3-hydroxybenzoic acid with ethanol. A prevalent method for this transformation is the Fischer esterification, a classic organic reaction that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. tsijournals.comiajpr.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a dehydrating agent or continuous removal of water is often employed. tsijournals.com

One effective technique is azeotropic distillation, where a solvent such as toluene (B28343) is used to form an azeotrope with the water produced during the reaction, facilitating its removal and leading to higher yields of the desired ester. tsijournals.com This method is advantageous as it can prevent side reactions like the etherification of the phenolic hydroxyl group and polycondensation, resulting in a purer product. tsijournals.com

The choice of catalyst is crucial for the efficiency of the esterification process. While strong mineral acids like sulfuric acid are traditionally used, they can sometimes lead to unwanted side reactions and corrosion issues. tsijournals.comguidechem.com Consequently, alternative catalysts have been explored. Organic acids such as p-toluenesulfonic acid have been found to be effective, offering advantages like reduced equipment corrosion and fewer side reactions. guidechem.com

The reaction conditions for the synthesis of this compound and its analogs can be optimized to achieve high yields. For instance, the esterification of p-hydroxybenzoic acid with various alcohols has been shown to produce good to excellent yields with high selectivity under azeotropic conditions. tsijournals.com

Photochemical Rearrangements in Aromatic Synthesis

Photochemical rearrangements represent a powerful tool in organic synthesis for accessing complex aromatic structures that may be challenging to obtain through conventional thermal reactions. numberanalytics.com These light-induced transformations can lead to significant changes in the molecular framework, enabling the synthesis of novel compounds. numberanalytics.com

One notable example is the photo-Fries rearrangement , an intramolecular reaction of phenolic esters that yields hydroxy aryl ketones upon exposure to UV light. wikipedia.orgslideshare.net This reaction proceeds through a radical mechanism, where the initial ester undergoes homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical. slideshare.netresearchgate.net These radicals can then recombine within a solvent cage to form ortho- and para-substituted products. wikipedia.orgresearchgate.net

The photo-Fries rearrangement has been observed in various aromatic systems. For instance, the irradiation of ethyl phenyl carbonate in the presence of β-cyclodextrin leads to the formation of ethyl salicylate (B1505791) and ethyl p-hydroxybenzoate, demonstrating the migratory aptitude of the ethoxycarbonyl group. cdnsciencepub.com The use of β-cyclodextrin can enhance the yield of the rearrangement and favor the formation of the para-isomer. cdnsciencepub.com

Furthermore, photochemical rearrangements are not limited to esters. Anilides can also undergo a similar transformation, with the nitrogen atom acting as the bridging heteroatom instead of oxygen. slideshare.net The versatility of these reactions is further highlighted by the synthesis of functionalized phenanthrenes through the photocyclization of diarylethenes. rsc.org

Recent research has also demonstrated the synthesis of 3-hydroxybenzoic acid derivatives through the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones. cdnsciencepub.com This process involves a photo-induced rearrangement that ultimately leads to the formation of the aromatic ring. cdnsciencepub.com

Catalytic Synthesis Routes: Novel Catalyst Systems

The development of novel catalyst systems is a key area of research in the synthesis of this compound and its analogs, aiming for more efficient, environmentally friendly, and reusable catalytic processes.

Modified Metal Oxide Solid Superacid Catalysis

Solid superacid catalysts have emerged as promising alternatives to traditional liquid acid catalysts in esterification reactions due to their high catalytic activity, ease of separation, and potential for reusability. google.com These materials possess strong acid sites on their surface, which are crucial for catalyzing the reaction.

A variety of modified metal oxides have been investigated as solid superacid catalysts. For instance, a method for synthesizing ethyl p-hydroxybenzoate utilizes a modified metal oxide solid superacid, which demonstrates significant catalytic effect and can be easily recovered and regenerated for repeated use. google.com Specific examples include WO₃/ZrO₂, which has been used for the esterification of p-hydroxybenzoic acid, and a more effective catalyst, WO₃/B₂O₃-ZrO₂, which provides a higher yield of the desired product. google.com

The catalytic performance of these materials can be further enhanced by various modifications. For example, sulfating iron oxide with ammonium (B1175870) persulfate has been shown to significantly increase its acidity, leading to a higher conversion rate in the esterification of oleic acid. colab.ws The addition of graphene oxide can also contribute to a moderate increase in acidity. colab.wsresearchgate.net

Another innovative approach involves the use of radio frequency (RF) plasma to modify a SO₄²⁻/S₂O₈²⁻/SnO₂-Al₂O₃ solid superacid catalyst. This treatment results in a catalyst with a larger specific surface area, higher total acid content, and increased oxygen vacancy concentration, leading to enhanced catalytic activity in sterically hindered esterification reactions. mdpi.com

Furthermore, a sulfated/chlorinated Sr-Fe composite oxide has been developed as a novel solid and reusable superacid catalyst for oleic acid esterification. rsc.org The presence of sulfate (B86663) and chloride ions on the surface enhances the catalyst's reactivity and stability, allowing it to be recycled multiple times without a significant loss of activity. rsc.org

The table below summarizes the performance of different modified metal oxide solid superacid catalysts in esterification reactions.

| Catalyst | Reactants | Product | Yield | Reference |

| WO₃/ZrO₂ | p-hydroxybenzoic acid, ethanol | ethyl p-hydroxybenzoate | 72.1% | google.com |

| WO₃/B₂O₃-ZrO₂ | p-hydroxybenzoic acid, ethanol | ethyl p-hydroxybenzoate | 92.6% | google.com |

| S₂/Fe₂O₃ | Oleic acid, methanol | Methyl oleate | 96% | colab.wsresearchgate.net |

| RF plasma-modified SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃ | Tyrosine, methanol | Methyl tyrosine | 92.1% | mdpi.com |

Enantioselective Synthesis Strategies and Chiral Resolution

The synthesis of enantiomerically pure compounds is of great importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Enantioselective synthesis and chiral resolution are two key strategies for obtaining such compounds.

Enzymatic Resolution Processes for Chiral Intermediates

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. encyclopedia.pub This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other enantiomer unreacted. encyclopedia.pubmdpi.com Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.comresearchgate.net

The efficiency of enzymatic resolution can be influenced by several factors, including the choice of enzyme, solvent, and acyl donor. For instance, the lipase-catalyzed kinetic resolution of aromatic β-hydroxy esters has been investigated using various commercially available lipases and acyl donors like decanoic acid. researchgate.net The enantioselectivity of the reaction can be optimized by adjusting the reaction conditions.

Dynamic kinetic resolution (DKR) is an advanced strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving a yield of up to 100%. mdpi.com Metal catalysts, such as ruthenium complexes, are often used in combination with lipases to facilitate the racemization process. encyclopedia.pubmdpi.com

The application of enzymatic resolution has been demonstrated in the synthesis of various chiral intermediates for pharmaceuticals. For example, lipase (B570770) PS-30 from Pseudomonas cepacia has been used for the enantioselective hydrolysis of racemic acetate (B1210297) cis-3-(acetyloxy)-4-phenyl-2-azetidinone, a key intermediate for the synthesis of the C-13 side-chain of paclitaxel. core.ac.uk

The table below provides examples of enzymatic resolution processes for chiral intermediates.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lipase PS-30 | racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone | (R)-acetate | >99.5% | core.ac.ukresearchgate.net |

| Candida parapsilosis ATCC 7330 | Aryl and substituted aryl β-hydroxy esters | (S)-enantiomer | >99% | researchgate.net |

| Lipase B from Candida antarctica | Racemic 2-pentanol (B3026449) and 2-heptanol | S-(+)-2-pentanol | - | nih.gov |

Mitsunobu Reaction in Stereoselective Derivatization

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry. atlanchimpharma.commdpi.comnih.gov This reaction is particularly valuable for the stereoselective derivatization of chiral alcohols, allowing for the controlled introduction of new functionalities with a predictable stereochemical outcome. atlanchimpharma.comnih.gov

The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). mdpi.comyoutube.com The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sɴ2-type reaction, leading to the inversion of configuration at the stereocenter of the alcohol. atlanchimpharma.com

The Mitsunobu reaction has found numerous applications in the synthesis of natural products and other complex molecules where precise control of stereochemistry is essential. mdpi.comnih.gov It is a powerful tool for inverting the stereochemistry of a chiral center in a molecule. atlanchimpharma.com

While highly effective, the standard Mitsunobu protocol can present challenges in product purification due to the formation of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct. atlanchimpharma.com To address this, various modified reagents and procedures have been developed to simplify the workup process. organic-chemistry.org

The scope of the Mitsunobu reaction is broad, and it can be used with a wide range of nucleophiles, including carboxylic acids, phenols, imides, and thiols. mdpi.comnih.gov This versatility makes it a valuable tool for the synthesis of a diverse array of compounds. For example, the reaction has been successfully applied to the C-alkylation of highly enolizable cyclic β-dicarbonyl systems. researchgate.net

The table below provides an overview of the key components and features of the Mitsunobu reaction.

| Component | Role | Common Examples |

| Alcohol | Substrate | Primary and secondary alcohols |

| Nucleophile | Reagent that displaces the activated alcohol | Carboxylic acids, phenols, imides, thiols |

| Phosphine | Activating agent | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Key Feature | Stereochemical outcome | Inversion of configuration at the alcohol stereocenter |

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) has emerged as a powerful methodology for the construction of small organic molecules, including derivatives of this compound and its structural analogues. d-nb.infoscispace.com This technique involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. d-nb.infoscispace.com The key advantages of SPOS over traditional solution-phase synthesis include the simplification of purification processes, as excess reagents and byproducts are easily removed by filtration, and the potential for automation and high-throughput synthesis. d-nb.info

The general workflow of solid-phase synthesis involves several key stages: the choice of a suitable solid support and a linker (or 'handle'), the attachment of the initial substrate to the resin, the sequential chemical transformations on the solid support, and finally, the cleavage of the target molecule from the resin. d-nb.infonih.gov

A variety of solid supports are available, with polystyrene-divinylbenzene (PS-DVB) copolymers being one of the most common types. d-nb.info The choice of linker is critical as it must be stable to the reaction conditions employed during the synthesis but allow for selective cleavage to release the final product. d-nb.info For the synthesis of phenolic compounds like this compound, linkers that are cleaved under acidic conditions are often utilized. d-nb.info

In the context of 3-hydroxybenzoic acid derivatives, solid-phase techniques have been employed to create libraries of compounds for various applications. For instance, 3-amino-5-hydroxybenzoic acid has been used as a core structure for the combinatorial synthesis of a large library of compounds. nih.gov In this approach, the benzoic acid functional group serves as the attachment point to the resin, allowing for subsequent modifications at the amino and hydroxyl positions. nih.gov

A notable application of solid-phase synthesis is in the preparation of complex molecules and natural product analogues. scispace.com For example, 3-hydroxybenzoic acid has been incorporated into the solid-phase synthesis of chlorofusin (B1264014) analogues. nus.edu.sg In this multi-step synthesis, 3-hydroxybenzoic acid was coupled to a resin-bound peptide intermediate. The acid was activated using HBTU, HOBt, and DIPEA before being added to the resin. nus.edu.sg After the coupling reaction, the final product was cleaved from the solid support using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIPS). nus.edu.sg

The development of new resins and linkers continues to expand the scope of solid-phase synthesis. scispace.com For example, acid-labile linkers such as the PAL (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid) handle are compatible with Fmoc-based peptide synthesis strategies and allow for the release of the final product under mild acidic conditions. researchgate.net

Table 1: Key Reagents in the Solid-Phase Synthesis of a 3-Hydroxybenzoic Acid Containing Analogue. nus.edu.sg

| Reagent/Component | Function |

| 3-Hydroxybenzoic acid | Building block incorporated into the final structure. |

| Resin-bound peptide | Solid support with the initial part of the molecule. |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activating agent for the carboxylic acid. |

| HOBt (Hydroxybenzotriazole) | Additive to suppress side reactions and improve coupling efficiency. |

| DIPEA (N,N-Diisopropylethylamine) | Base used to facilitate the coupling reaction. |

| TFA/H2O/TIPS | Cleavage cocktail to release the final product from the resin. |

The efficiency and success of a solid-phase synthesis are often dependent on the careful optimization of reaction conditions, including the choice of solvents, reagents, and reaction times. While solid-phase synthesis offers significant advantages, challenges such as monitoring reaction progress on the solid support and potential issues with reaction kinetics compared to solution-phase chemistry need to be considered. d-nb.info

Elucidation of Chemical Transformations and Reaction Mechanisms of Ethyl 3 Hydroxybenzoate

Oxidative Degradation Pathways

Oxidative processes, particularly advanced oxidation processes (AOPs) like the Fenton reaction, are effective in degrading resilient organic compounds. These pathways involve highly reactive radical species that initiate the breakdown of the aromatic ring structure.

The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. mdpi.com The fundamental reaction involves the catalytic decomposition of H₂O₂ by Fe²⁺:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals can attack the aromatic ring of compounds like Ethyl 3-hydroxybenzoate, leading to a cascade of reactions. While direct studies on this compound as a primary target are limited, its formation as a key intermediate has been identified during the Fenton-mediated degradation of more complex molecules, such as diethyl phthalate (B1215562) (DEP). epa.govchemfaces.com In these degradation pathways, the initial attack by hydroxyl radicals on the parent compound leads to the formation of various smaller, oxygenated intermediates. researchgate.net The degradation of aromatic compounds via the Fenton process generally follows two main routes: cleavage of a peroxyl radical or cleavage of a quinone intermediate, both of which eventually yield aliphatic carboxylic acids. researchgate.netmedcraveonline.com

During the degradation of DEP, several aromatic and aliphatic intermediates are formed before complete mineralization to CO₂ and H₂O. epa.gov this compound is one such identified intermediate, indicating that hydroxylation of the benzene (B151609) ring is a key step in the oxidative breakdown. epa.govchemfaces.com

Table 1: Identified Intermediates in the Fenton Degradation of Diethyl Phthalate (DEP) This table is interactive. Click on the headers to sort.

| Intermediate Compound | Chemical Formula | Role/Formation Pathway | Reference |

|---|---|---|---|

| This compound | C₉H₁₀O₃ | Formed via hydroxylation of the aromatic ring of DEP. | epa.govchemfaces.com |

| Ethyl 2-hydroxybenzoate | C₉H₁₀O₃ | Isomeric product of ring hydroxylation. | epa.gov |

| Phthalic anhydride | C₈H₄O₃ | Formed through reactions involving the ester groups. | epa.gov |

| Benzoic acid ethyl ester | C₉H₁₀O₂ | Intermediate formed during the breakdown process. | epa.gov |

| Malonic acid | C₃H₄O₄ | Short-chain aliphatic carboxylic acid from ring cleavage. | epa.gov |

| Oxalic acid | C₂H₂O₄ | Short-chain aliphatic carboxylic acid from ring cleavage. | epa.gov |

| Acetic acid | C₂H₄O₂ | Short-chain aliphatic carboxylic acid from further oxidation. | epa.gov |

Enzymatic Biotransformations and Biosynthetic Routes

The biosynthesis of the 3-hydroxybenzoate (3-HBA) core, a precursor accessible from this compound through hydrolysis, is a significant route in microbial secondary metabolism. This process primarily involves the enzymatic conversion of a key intermediate from the shikimate pathway.

The formation of 3-hydroxybenzoate in microorganisms is catalyzed by enzymes known as chorismatases, or 3-hydroxybenzoate synthases. d-nb.inforesearchgate.net These enzymes act on chorismate, the final product of the shikimate pathway, which is a central metabolic route for the synthesis of aromatic amino acids and other important compounds. nih.govnih.gov

There are distinct types of chorismatases, including Hyg5-type and XanB2-type, that directly convert chorismate into 3-HBA. d-nb.info The Hyg5 enzyme, first identified in Streptomyces hygroscopicus, facilitates the hydrolysis and subsequent dehydration of chorismate to produce 3-HBA. researchgate.netnih.gov Biochemical analyses have confirmed that enzymes like Nat-hyg5, a homolog from Streptomyces conglobatus, efficiently catalyze this transformation. nih.govnih.gov This enzymatic reaction provides an alternative starter unit for the biosynthesis of various natural products. nih.gov In contrast, the bifunctional chorismatase XanB2 can produce both 3-HBA and its isomer, 4-hydroxybenzoate (B8730719) (4-HBA). d-nb.infoapsnet.org

The enzymatic conversion of chorismate to 3-HBA is a critical step that channels primary metabolites into specialized secondary metabolic pathways. nih.gov For instance, the gene for Hyg5 has been successfully expressed in engineered Corynebacterium glutamicum to establish a production platform for 3-hydroxybenzoate. nih.gov

Table 1: Key Enzymes in 3-Hydroxybenzoate Biosynthesis from Chorismate

| Enzyme Name/Type | Source Organism (Example) | Product(s) | Reference |

| Hyg5 | Streptomyces hygroscopicus | 3-Hydroxybenzoate (3-HBA) | researchgate.netnih.gov |

| Nat-hyg5 | Streptomyces conglobatus | 3-Hydroxybenzoate (3-HBA) | nih.gov |

| XanB2 | Xanthomonas campestris | 3-Hydroxybenzoate (3-HBA) and 4-Hydroxybenzoate (4-HBA) | d-nb.infoapsnet.org |

| Bra8 | Nocardia brasiliensis | 3-Hydroxybenzoate (3-HBA) | researchgate.net |

Once formed, 3-hydroxybenzoate serves as a crucial building block, or "starter unit," for the biosynthesis of complex natural products, most notably depsipeptides. nih.govnih.gov Depsipeptides are a class of compounds characterized by having both peptide (amide) and ester bonds in their structure.

A prominent example is the biosynthesis of unantimycins, which are 15-membered ring antimycin-type depsipeptides with selective anticancer activities. nih.govnih.gov Typically, the biosynthesis of related compounds like neoantimycins proceeds from a 3-formamidosalicylate starter unit. nih.govacs.org However, research on Streptomyces conglobatus revealed that the chorismatase activity of Nat-hyg5 generates 3-HBA, which is then accepted as an alternative starter unit by the neoantimycin-producing nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzyme complex. nih.govnih.gov This leads to the production of unantimycin analogs where the 3-formamidosalicylate moiety is replaced by a 3-hydroxybenzoate group. nih.gov The substitution of the starter unit is significant as it has been speculated to reduce the toxicity of these compounds toward noncancerous cells. nih.gov

Beyond depsipeptides, 3-HBA is also a precursor in the biosynthesis of other natural products. For example, it is a substrate for the synthesis of 2,3′,4,6-tetrahydroxybenzophenone, a universal precursor for xanthones in plants. dtu.dk

Table 2: Examples of Natural Products Incorporating a 3-Hydroxybenzoate Moiety

| Natural Product Class | Specific Compound Example | Role of 3-Hydroxybenzoate | Biosynthetic Machinery | Reference |

| Depsipeptides | Unantimycins B-E | Starter Unit | NRPS-PKS Hybrid | nih.govnih.gov |

| Depsipeptides | BC325 (Rapamycin Analog) | Starter Unit | Polyketide Synthase | researchgate.net |

| Polyketides | Xanthones (via intermediate) | Precursor Substrate | Benzophenone Synthase (BPS) | dtu.dk |

Derivatization and Functional Group Interconversions

This compound possesses two primary reactive sites: the phenolic hydroxyl group and the ethyl ester group. These functional groups allow for a variety of chemical transformations to produce a range of derivatives.

The hydroxyl group can undergo typical phenol (B47542) reactions. A key derivatization is electrophilic aromatic substitution, such as nitration. The reaction of this compound with cerium(IV) ammonium (B1175870) nitrate (B79036) in acetic acid results in selective nitration at the para-position relative to the activating hydroxyl group, yielding ethyl 3-hydroxy-4-nitrobenzoate. The hydroxyl group can also be alkylated or acylated. For instance, it can be converted into an ether through reactions like the Mitsunobu reaction, which has been used to synthesize chiral derivatives such as ethyl 3-(2-methylbutyloxy)benzoate. sigmaaldrich.comchemicalbook.com

The ester group is susceptible to nucleophilic acyl substitution. Hydrolysis, typically under basic conditions, will convert the ethyl ester to a carboxylate salt, which upon acidification yields 3-hydroxybenzoic acid. egyankosh.ac.in This carboxylic acid can then be converted to other functional groups. Alternatively, the ester can undergo transesterification with other alcohols or be converted directly into an amide by reacting with ammonia (B1221849) or primary/secondary amines.

Both functional groups can be manipulated in multi-step syntheses. For example, the nitro group of ethyl 3-hydroxy-4-nitrobenzoate can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst, forming ethyl 3-amino-4-hydroxybenzoate. This highlights the utility of this compound as a versatile intermediate for creating more complex molecules with varied functionalities. egyankosh.ac.in

Table 3: Summary of Derivatization Reactions of this compound

| Reagent(s) | Functional Group Targeted | Reaction Type | Product | Reference |

| Cerium(IV) ammonium nitrate / Acetic acid | Aromatic Ring | Electrophilic Nitration | Ethyl 3-hydroxy-4-nitrobenzoate | |

| Alcohol / DEAD / PPh₃ | Hydroxyl Group | Mitsunobu Reaction (Alkylation) | 3-Alkoxybenzoate Ester | sigmaaldrich.comchemicalbook.com |

| Aqueous Base (e.g., NaOH), then Acid | Ester Group | Saponification (Hydrolysis) | 3-Hydroxybenzoic acid | egyankosh.ac.in |

| H₂ / Pd catalyst | Nitro Group (on derivative) | Reduction | Ethyl 3-amino-4-hydroxybenzoate |

Investigation of Biological Activities and Underlying Molecular Mechanisms

Antimicrobial and Antifungal Activity Studies

Ethyl 3-hydroxybenzoate, also known by its E number E214, is recognized for its antimicrobial properties, particularly its antimycotic (antifungal) activity. chemfaces.comatamanchemicals.com It is effective against a broad spectrum of microorganisms, with notable efficacy against yeasts and molds. atamanchemicals.comatamanchemicals.com

In comparative studies, this compound has been used as a control agent to evaluate the efficacy of novel antimicrobial proteins. One such study investigated the in vitro antimycotic activity of a purified killer protein, KT4561, which is secreted by the yeast Williopsis saturnus. chemfaces.com The minimum inhibitory concentration (MIC) of this compound was tested against a wide array of food spoilage yeasts. The results showed that 41% of the tested strains were sensitive to concentrations of ≤ 512 µg/ml of this compound. chemfaces.com While effective to a degree, the killer protein KT4561 exhibited MIC values that were 100 to 100,000 times lower than those of this compound, highlighting the potential of such proteins as potent antifungal agents. chemfaces.com

Table 1: Comparative Antimycotic Activity

| Compound | Sensitive Strains (%) | MIC for Sensitive Strains (µg/ml) |

|---|---|---|

| This compound (E214) | 41% | ≤ 512 |

| Killer Protein (KT4561) | >65% | ≤ 32 |

The antimicrobial activity of this compound has been evaluated against a substantial number of microorganisms. A comprehensive in vitro study tested its efficacy against 310 yeast strains, which belonged to 21 different food spoilage species across 14 genera. chemfaces.com The susceptibility of these yeasts was found to be both species- and strain-dependent. chemfaces.com This demonstrates a broad, though varied, spectrum of antifungal action. The parabens, the class of compounds to which this compound belongs, are generally effective over a wide pH range (3-8) and show activity against both bacteria and fungi. atamanchemicals.com

Table 2: Genera of Food Spoilage Yeasts Tested Against this compound

| Tested Genera |

|---|

| Candida |

| Debaryomyces |

| Dekkera |

| Hanseniaspora |

| Issatchenkia |

| Kazachstania |

| Kluyveromyces |

| Pichia |

| Rhodotorula |

| Saccharomyces |

| Schizosaccharomyces |

| Torulaspora |

| Yarrowia |

Anticancer Activity and Cellular Mechanistic Pathways

The 3-hydroxybenzoate (3-HBA) moiety is a crucial component of newly discovered depsipeptides with significant and selective anticancer properties. nih.govconsensus.app These findings open avenues for developing targeted cancer therapies.

Neoantimycins are a class of 15-membered ring depsipeptides, typically produced by Streptomyces species, known for their anticancer activities. nih.govnih.gov These compounds are usually biosynthesized with a 3-formamidosalicylate (3-FAS) starter unit. researchgate.net However, recent research has identified four new neoantimycin (B15521) analogs, named unantimycins B, C, D, and E, from the fermentation extracts of Streptomyces conglobatus. nih.govconsensus.app A key structural feature of these unantimycins is the replacement of the typical 3-FAS moiety with an unusual 3-hydroxybenzoate (3-HBA) moiety. nih.govresearchgate.net

These unantimycins containing the 3-HBA group have demonstrated remarkable anticancer activity, with potency levels similar to the conventional chemotherapy drug cisplatin (B142131) when tested against human lung cancer, colorectal cancer, and melanoma cells. nih.govconsensus.app Notably, these analogs displayed no significant toxicity toward noncancerous cells, a significant advantage over many traditional antimycin-type natural products. nih.govresearchgate.net The biosynthesis of these unique depsipeptides is initiated with the 3-HBA starter unit, a process directed by the neoantimycin-producing enzyme complex. consensus.apphep.com.cn

Table 3: Unantimycin Analogs and Their Characteristics

| Analog | Starter Moiety | Key Characteristic |

|---|---|---|

| Unantimycin B | 3-Hydroxybenzoate (3-HBA) | Exhibits selective anticancer activity. nih.gov |

| Unantimycin C | 3-Hydroxybenzoate (3-HBA) | Exhibits selective anticancer activity. consensus.app |

| Unantimycin D | 3-Hydroxybenzoate (3-HBA) | Exhibits selective anticancer activity. nih.gov |

| Unantimycin E | 3-Hydroxybenzoate (3-HBA) | Exhibits selective anticancer activity. nih.gov |

A critical mechanism through which some anticancer compounds exert their effects is by modulating the cellular stress response. One key protein in this response is the 78-kilodalton glucose-regulated protein (GRP-78), also known as BiP. GRP-78 is a molecular chaperone that plays a role in chemotherapy resistance. researchgate.net Certain neoantimycin analogs, such as prunustatin A, have been shown to downregulate GRP-78. researchgate.net While the 3-FAS moiety is known to be essential for the anticancer activities of many NAT derivatives, the discovery of potent unantimycins with a 3-HBA moiety suggests an alternative or complementary mechanism of action. researchgate.net The downregulation of chaperones like GRP-78 is a known mechanism for related natural products, such as prunustatin A, which is also derived from Streptomyces. nih.gov

The Ras family of proteins, particularly K-Ras, are critical regulators of cell growth and are frequently mutated in various cancers, including pancreatic, colorectal, and lung cancers. google.comresearchgate.net The inhibition of oncogenic K-Ras is a major goal in cancer therapy. google.com Molecular pharmacology studies have identified neoantimycin and its analogs as effective regulators of the oncogenic protein K-Ras. researchgate.net Specifically, the 3-formamidosalicylate (3-FAS) moiety found in typical neoantimycins has been identified as a potent pharmacophore that contributes to the inhibition of oncogenic K-Ras. researchgate.net The replacement of this 3-FAS group with the 3-hydroxybenzoate moiety in unantimycins presents a new structural class whose interaction with K-Ras is of significant interest for further investigation. nih.govresearchgate.net

Selective Toxicity to Cancer Cells vs. Normal Cells

Research into compounds structurally related to this compound has highlighted potential for selective anticancer activity. A notable example is a group of natural products known as unantimycins, which feature a 3-hydroxybenzoate (3-HBA) moiety as a key structural component. nih.gov

Studies on four new unantimycin analogs (unantimycins B-E) demonstrated considerable anticancer activity against several human carcinoma cell lines. The potency of these compounds was found to be comparable to the conventional chemotherapeutic drug, cisplatin. For instance, against human lung (PC9), colon (Sw620), and melanoma (A375) cancer cells, the unantimycins exhibited IC₅₀ values in the range of 1.6–8.2 μM, similar to cisplatin's range of 1.1–6.3 μM. nih.gov

A crucial finding was the selective toxicity of these compounds. While potent against cancer cells, unantimycins B-E generally showed no significant toxicity toward noncancerous cells. nih.gov This contrasts sharply with cisplatin, which displayed toxicity to normal cells with IC₅₀ values between 2.7–4.6 μM. nih.gov This selectivity suggests that the 3-HBA moiety may play a role in targeting cancerous cells while sparing healthy ones. nih.gov

Further research on ethyl 4-hydroxybenzoate (B8730719) (4-HEB), a positional isomer of this compound, demonstrated selective toxicity toward melanoma cells that express the enzyme tyrosinase. nih.gov 4-HEB was significantly more toxic to five different melanocytic melanoma cell lines than to four non-melanoma cell lines and two amelanotic melanoma cell lines that lack functional tyrosinase. nih.gov This toxicity was linked to the formation of reactive quinone intermediates following bioactivation by tyrosinase within the melanoma cells. nih.gov

Table 1: Anticancer Activity of Unantimycin Analogs (Containing 3-HBA Moiety) vs. Cisplatin

| Compound | PC9 (Lung Cancer) IC₅₀ (μM) | SW620 (Colon Cancer) IC₅₀ (μM) | A375 (Melanoma) IC₅₀ (μM) | 16HBE (Normal Lung) IC₅₀ (μM) |

|---|---|---|---|---|

| Unantimycin B | 2.9 | 8.2 | 2.5 | >32.0 |

| Unantimycin C | 1.6 | 4.5 | 1.8 | >31.9 |

| Unantimycin D | 2.3 | 6.1 | 2.2 | >32.4 |

| Unantimycin E | 3.2 | 6.2 | 2.4 | 8.5 |

| Cisplatin | 6.3 | 1.1 | 2.1 | 2.7 |

Data sourced from a study on neoantimycin analogs. nih.gov

Enzyme Inhibition and Modulation Studies

While direct studies on this compound are limited, research on its derivatives and related structures indicates a potential for neuraminidase inhibition. Neuraminidase is a critical enzyme for viral replication, particularly in influenza viruses. smolecule.com For example, derivatives of ethyl 4-acetamido-3-hydroxybenzoate are noted for their ability to inhibit this enzyme. smolecule.com

In a study focused on developing new inhibitors for influenza virus neuraminidase, a series of 32 analogues based on a natural isoprenyl phenyl ether were synthesized. nih.gov The findings revealed that benzoic acid derivatives could act as non-nitrogenous aromatic ether neuraminidase inhibitors, though generally with moderate potency in the millimolar (mM) range. nih.gov One of the most potent compounds identified in this class was 3-(allyloxy)-4-hydroxybenzaldehyde, which demonstrated IC₅₀ values against three different H1N1 virus strains ranging from 25.13 μM to 27.73 μM. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in tumor cell survival and proliferation. tandfonline.com There is no direct evidence to suggest that this compound itself is an inhibitor of EGFR. However, structurally similar compounds have been utilized in the development of EGFR inhibitors. For instance, ethyl 3,4-dihydroxy benzoate (B1203000) served as a starting material for the regioselective O-alkylation to prepare a benzodioxane framework, which is a core component of certain potent EGFR inhibitors. researchgate.net This indicates that the benzoate structure can act as a scaffold in the synthesis of more complex molecules designed to target the ATP binding site of the EGFR kinase domain. researchgate.net

The benzoate scaffold is a recognized pharmacophore in the design of ligands for nuclear receptors like the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). lookchem.com These receptors are therapeutic targets for metabolic conditions such as nonalcoholic steatohepatitis (NASH). lookchem.com Researchers have designed dual FXR/PPARδ activators by rationally fusing pharmacophores from selective agonists, demonstrating the utility of the core chemical structure in achieving multitarget activity. lookchem.com

In a related context, the synthesis of dual modulators for FXR and leukotriene A4 hydrolase (LTA4H) involved the use of ethyl 3-aminobenzoate, a compound structurally similar to this compound, as a coupling partner in the synthetic pathway. nih.gov Furthermore, a class of natural products called amorfrutins, which are based on a 2-hydroxybenzoic acid core (an isomer of the 3-hydroxy form), have been identified as high-affinity partial agonists for PPARγ, another member of the PPAR family involved in glucose and lipid metabolism. mpg.deacs.org

Glycosomes are organelles unique to trypanosomatid parasites and are essential for their survival, making the proteins involved in their biogenesis attractive drug targets. tum.de A key step in glycosome formation is the protein-protein interaction between PEX14 and PEX5, which facilitates the import of enzymes into the organelle. tum.denih.gov Small molecule inhibitors have been successfully developed to disrupt this specific interaction, leading to the mislocalization of glycosomal enzymes, metabolic failure, and death of the parasite. nih.gov These inhibitors were discovered and optimized through structure-based drug design. tum.deacs.org However, there is currently no published research directly linking this compound to the inhibition of the PEX14-PEX5 interaction or its use as a scaffold for such inhibitors.

Toxicological Assessment at the Molecular and Organismal Level

Toxicological data on this compound indicate that it is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation, Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). nih.govsigmaaldrich.com However, it is noted that the toxicological properties of the compound have not been fully investigated. thermofisher.comfishersci.com

At the molecular level, insights can be drawn from studies on its isomer, ethyl 4-hydroxybenzoate (4-HEB). In an investigation using rat liver microsomes, 4-HEB was found to be metabolized the least among 24 phenolic compounds tested, suggesting a degree of metabolic stability in the liver. nih.gov The same study found that in melanoma cells, 4-HEB's toxicity was associated with significant depletion of intracellular glutathione (B108866) (GSH) and the formation of reactive oxygen species (ROS). nih.gov

On an organismal and environmental level, this compound is considered hazardous to water (Germany water hazard class 2). thegoodscentscompany.comsigmaaldrich.com It may be harmful to aquatic life if released into waterways. ontosight.ai

Mechanistic Studies in Caenorhabditis elegans Models

A thorough review of publicly available scientific literature reveals a significant lack of detailed mechanistic studies on the effects of this compound specifically within the nematode model organism, Caenorhabditis elegans.

While a patent for the application of ethyl hydroxybenzoate compounds as nematicides exists, which includes this compound, it primarily focuses on the pine wood nematode (Bursaphelenchus xylophilus) patsnap.com. The patent documentation suggests that both this compound and its isomer, Ethyl 4-hydroxybenzoate, exhibit good nematicidal activity patsnap.com. However, the same document cautions that compounds active against C. elegans may not necessarily be effective against Bursaphelenchus xylophilus due to significant biological differences, and it does not provide specific data regarding the mechanisms of action in C. elegans patsnap.com. Other literature that mentions both the compound and C. elegans does so in the context of broad genomic comparisons of nuclear receptors across species, without presenting any experimental data on the effects of this compound on the organism itself.

Due to this absence of dedicated research, no detailed information on the molecular pathways, reproductive effects, or lifespan studies concerning this compound in C. elegans can be provided at this time.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic SAR Investigations of Ethyl 3-hydroxybenzoate Derivatives

Systematic investigations into the structure-activity relationships (SAR) of this compound derivatives have provided valuable insights into the chemical features essential for their biological effects. These studies typically involve the synthesis of a series of analogs with modifications at various positions of the molecule and subsequent evaluation of their biological activities.

A key aspect of SAR studies is the modification of the core structure. For instance, the position of the hydroxyl group on the benzene (B151609) ring is a critical determinant of activity. Studies comparing 2-hydroxy, 3-hydroxy, and 4-hydroxy derivatives have shown that the metabolic oxidation by enzymes like tyrosinase is often greater for 4-hydroxy derivatives compared to their 3-hydroxy counterparts. nih.gov

Furthermore, the nature of the substituent at the 3-position of the benzoate (B1203000) ring significantly impacts activity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, replacing the 3-methoxy group with a chloro group resulted in comparable activity, while fluoro and bromo substitutions led to a decrease in potency. nih.gov Interestingly, modifications at the 4-position with bromo or chloro groups led to an improvement in activity, whereas a 4-methoxy group reduced it. nih.gov These findings highlight the specific electronic and steric requirements for optimal interaction with the biological target.

The ester functional group also plays a crucial role. The presence of an ester, as in ethyl 4-hydroxybenzoate (B8730719), can prevent ionization and enhance the molecule's ability to diffuse across cell membranes, contributing to its cellular toxicity. nih.gov In the context of influenza virus neuraminidase inhibitors, SAR analysis of aromatic ether analogues revealed that an aryl aldehyde and an unsubstituted hydroxyl group were important for inhibitory activities. nih.gov Specifically, substitution of the 3- and 4-hydroxyl groups was found to reduce activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of benzoic acid derivatives based on several research findings.

| Modification Site | Substituent | Observed Effect on Activity | Reference |

| Benzene Ring | 4-hydroxyl | Increased metabolic oxidation by tyrosinase compared to 3-hydroxyl. nih.gov | nih.gov |

| 3-position | Chloro | Comparable activity to methoxy (B1213986) group in some series. nih.gov | nih.gov |

| 3-position | Fluoro, Bromo | Decreased activity compared to methoxy group. nih.gov | nih.gov |

| 4-position | Bromo, Chloro | Improved activity. nih.gov | nih.gov |

| 4-position | Methoxy | Reduced activity. nih.gov | nih.gov |

| Ester Group | Ethyl ester | Prevents ionization, enhances cell diffusion and toxicity. nih.gov | nih.gov |

| Hydroxyl Group | Unsubstituted | Important for neuraminidase inhibitory activity. nih.gov | nih.gov |

Ligand-Protein Interaction Analysis for Biological Targets

Understanding the interactions between this compound derivatives and their biological protein targets is fundamental for rational drug design. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictate the binding affinity and specificity of the ligand.

Molecular docking studies have been instrumental in elucidating these interactions. For example, in the context of SARS-CoV-2 main protease, docking simulations of benzoic acid derivatives revealed that increasing the number of hydroxyl groups tended to improve the docking score. nih.gov Specifically, amino acid residues such as CYS145 and SER144 were identified as key interaction points, forming hydrogen bonds with the ligands. nih.gov

In another study focusing on cholinesterase inhibitors, molecular docking of hydroxybenzoic acid derivatives into the active site of human butyrylcholinesterase (BChE) was performed to understand the primary ligand-protein interactions. frontiersin.org Similarly, for potential antidepressant agents, molecular docking of indole-bearing azetidinone derivatives showed that both hydrophobic and hydrogen bonding interactions stabilized the ring structures within the receptor's binding site. researchgate.net

The stability of the ligand-protein complex is also a critical factor. The interaction of a natural derivative of o-hydroxybenzoate with the nsp3 macrodomain and nsp12 of SARS-CoV-2 was shown to be stable throughout molecular dynamics simulations, indicating a strong and persistent binding. researchgate.net

The table below details some of the key amino acid residues involved in the interaction with benzoic acid derivatives and their roles.

| Biological Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

| SARS-CoV-2 Main Protease | CYS145, SER144 | Hydrogen Bonding | nih.gov |

| Human Butyrylcholinesterase | Not specified | Not specified | frontiersin.org |

| Serotonin Transporter | Not specified | Hydrophobic and Hydrogen Bonding | researchgate.net |

| SARS-CoV-2 nsp3/nsp12 | Not specified | Stable complex formation | researchgate.net |

Computational Approaches to SAR

Computational methods are indispensable tools in modern drug discovery, providing rapid and cost-effective ways to predict the biological activity of compounds and to understand their SAR.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The scoring function then estimates the binding affinity, with lower scores generally indicating stronger binding.

This method has been widely applied to this compound derivatives and related compounds. For instance, docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease showed that octyl-gallate had a docking score close to that of the known inhibitor boceprevir. nih.gov In another example, molecular docking of 2-methyl-5-[2-(substituted)phenyl]-1,3,4-oxadiazole derivatives revealed that compound 6e had a high docking score of –5.66 kcal/mol, indicating good binding potential. pisrt.org

The results from molecular docking can guide the synthesis of new derivatives with improved activity. For example, if a docking study reveals an empty hydrophobic pocket in the binding site, a derivative with a suitable hydrophobic group can be designed to fill that pocket and potentially increase binding affinity.

The following table presents docking scores for some benzoic acid derivatives against various targets.

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Octyl-gallate | SARS-CoV-2 Main Protease | -60.22 | nih.gov |

| Epicatechin | SARS-CoV-2 Main Protease | -49.57 | nih.gov |

| Syringic acid | SARS-CoV-2 Main Protease | -37.25 | nih.gov |

| Compound 6e (an oxadiazole derivative) | Not specified | -5.66 | pisrt.org |

| 3,5-dihydroxybenzoic acid | Not specified | -8.10 | researchgate.net |

While docking provides a quick estimate of binding affinity, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used to refine these predictions. nih.gov MM-GBSA calculates the binding free energy of a ligand to a protein by combining molecular mechanics energies with continuum solvation models. nih.gov

This method has been successfully used to study the binding of various ligands, including derivatives related to this compound. For example, the binding free energy of a natural derivative of o-hydroxybenzoate against the nsp3 and nsp12 enzymes of SARS-CoV-2 was calculated to be –54.24 and –31.77 kcal/mol, respectively, indicating strong binding. researchgate.net The MM-GBSA approach is considered a reliable method for rescoring docking results and can provide a better correlation with experimental binding affinities. researchgate.net

The calculation of binding free energy involves several components, as shown in the equation below: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:

ΔG_bind is the binding free energy.

ΔE_MM is the change in molecular mechanics energy in the gas phase.

ΔG_solv is the change in solvation free energy.

TΔS is the change in conformational entropy upon binding.

The following table shows calculated binding free energies for some compounds.

| Compound | Target | Binding Free Energy (kcal/mol) | Reference |

| Natural derivative of o-hydroxybenzoate | SARS-CoV-2 nsp3 | -54.24 | researchgate.net |

| Natural derivative of o-hydroxybenzoate | SARS-CoV-2 nsp12 | -31.77 | researchgate.net |

| Urea derivative 37s | Epoxide hydrolase | -52.24 | up.ac.za |

| Urea derivative 2s | Epoxide hydrolase | -51.70 | up.ac.za |

| Urea derivative 15s | Epoxide hydrolase | -49.97 | up.ac.za |

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For a series of 3-keto salicylic (B10762653) acid chalcones, a pharmacophore model was developed that included two H-bond acceptor features, a negative feature, and two hydrophobic features. nih.gov This model helped to explain the observed SAR and guided the design of new inhibitors. Similarly, for a series of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides, pharmacophore mapping was used to create an averaged selection-driven pharmacophore pattern. researchgate.net

By understanding the key pharmacophoric features, medicinal chemists can design new molecules that possess these features in the correct spatial arrangement, thereby increasing the probability of them being active.

The table below lists the key pharmacophoric features identified for different classes of compounds.

| Compound Class | Key Pharmacophoric Features | Reference |

| 3-Keto Salicylic Acid Chalcones | 2 H-bond acceptors, 1 negative feature, 2 hydrophobic features | nih.gov |

| N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides | Averaged selection-driven pharmacophore pattern | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of ethyl 3-hydroxybenzoate. By analyzing the magnetic properties of its atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity can be constructed.

Proton NMR (¹H NMR)

Proton NMR spectroscopy of this compound provides information about the chemical environment of the hydrogen atoms within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the different types of protons. chemicalbook.comichemical.com

The ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet at approximately 4.35 ppm with a coupling constant (J) of about 7.2 Hz. ichemical.com The terminal methyl protons (-CH₃) of the ethyl group are more shielded and resonate as a triplet around 1.36 ppm, also with a J-value of approximately 7.2 Hz. ichemical.com

The aromatic protons on the benzene (B151609) ring produce a more complex pattern of signals in the downfield region of the spectrum, typically between 6.64 and 7.65 ppm. chemicalbook.com The exact chemical shifts and multiplicities of these protons are influenced by their position relative to the hydroxyl and ester functional groups. For instance, one can observe signals around 7.07 ppm (doublet of doublets), 7.27 ppm (doublet), and a multiplet in the 7.55-7.62 ppm range. ichemical.com The proton of the hydroxyl group (-OH) typically appears as a broad singlet, with its chemical shift being concentration-dependent; in one instance, it was observed at 5.55 ppm. ichemical.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.55-7.62 | m | 2H | Aromatic protons |

| ~7.27 | d | 1H | Aromatic proton |

| ~7.07 | dd | 1H | Aromatic proton |

| ~5.55 | s | 1H | Hydroxyl proton (-OH) |

| ~4.35 | q | 2H | Methylene protons (-OCH₂CH₃) |

| ~1.36 | t | 3H | Methyl protons (-OCH₂CH₃) |

Note: Data is compiled from predicted spectra and may vary based on experimental conditions. ichemical.com

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. In a typical ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. chemicalbook.com

The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field, generally in the range of 165-175 ppm. The carbon atoms of the aromatic ring resonate between approximately 120 ppm and 140 ppm. The carbon atom attached to the hydroxyl group is typically observed at a higher chemical shift within this range due to the deshielding effect of the oxygen atom. The carbons of the ethyl group are found at higher fields, with the methylene carbon (-OCH₂-) appearing around 60-70 ppm and the terminal methyl carbon (-CH₃) at approximately 10-15 ppm. hmdb.carsc.orgdocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165-175 | C=O (Ester carbonyl) |

| ~120-140 | Aromatic carbons |

| ~60-70 | Ethyl CH₂ (COOEt) |

| ~10-15 | Ethyl CH₃ (COOEt) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental parameters. hmdb.carsc.orgdocbrown.info

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad band typically appears in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. nist.govnist.gov

C=O Stretch: A strong, sharp absorption band is observed around 1700-1730 cm⁻¹ corresponding to the stretching of the carbonyl (C=O) bond in the ester functional group.

C-O Stretch: The stretching vibrations of the C-O bonds in the ester and phenol (B47542) groups typically appear in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several bands in the 1450-1600 cm⁻¹ region.

These distinct absorption bands provide clear evidence for the presence of the hydroxyl, ester, and aromatic functionalities within the molecule. nist.govnist.govchemicalbook.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch | Hydroxyl |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~1700-1730 | C=O Stretch | Ester |

| ~1450-1600 | C=C Stretch | Aromatic |

| ~1000-1300 | C-O Stretch | Ester and Phenol |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull). nist.govnih.govguidechem.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. nist.gov

The molecular ion peak ([M]⁺), corresponding to the intact molecule, is expected at a mass-to-charge ratio (m/z) of 166, which matches the molecular weight of this compound (C₉H₁₀O₃). nih.govnist.gov

Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment ion at m/z 121, which corresponds to the 3-hydroxybenzoyl cation. Another significant fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, leading to a fragment at m/z 138. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation at m/z 77 after the loss of a carbonyl group (CO). pharmacy180.com

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Loss |

|---|---|---|

| 166 | [C₉H₁₀O₃]⁺ (Molecular Ion) | - |

| 138 | [C₇H₆O₃]⁺ | -C₂H₄ |

| 121 | [C₇H₅O₂]⁺ | -OCH₂CH₃ |

| 93 | [C₆H₅O]⁺ | -CO from m/z 121 |

| 77 | [C₆H₅]⁺ | -CO from benzoyl fragment |

Note: The relative intensities of the fragment ions can provide further structural information. nih.govpharmacy180.com

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the identification of potential impurities or degradation products. Gas chromatography-mass spectrometry (GC/MS) is a particularly powerful combination for this purpose. chemfaces.com

In a study on the degradation of diethyl phthalate (B1215562) (DEP), this compound was identified as one of the degradation intermediates. chemfaces.com GC/MS analysis allowed for the separation of the various components in the reaction mixture, and the subsequent mass spectral data confirmed the identity of each compound, including this compound. chemfaces.com

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound. Reverse-phase HPLC methods, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with an acid modifier like phosphoric or formic acid), can effectively separate this compound from related compounds. sielc.com This technique is scalable and can be used for both analytical and preparative purposes. sielc.com

Theoretical and Computational Chemistry Studies of Ethyl 3 Hydroxybenzoate

Quantum Mechanical (QM) and Molecular Mechanical (MM) Hybrid Approaches

Hybrid QM/MM methods have become a cornerstone for studying chemical processes in large molecular systems like enzymes. nih.govwordpress.com In this approach, the chemically active site of a system (e.g., the substrate and key residues) is treated with computationally intensive quantum mechanics, which can accurately model bond-breaking and bond-forming events. wordpress.comacs.org The remainder of the system, such as the bulk of the protein and surrounding solvent, is described using more efficient molecular mechanics force fields. nih.gov This dual approach allows for the simulation of complex biological processes that would be computationally prohibitive with a full QM treatment. acs.org

While specific QM/MM studies on Ethyl 3-hydroxybenzoate are not prominently featured in the surveyed literature, extensive research on structurally related molecules provides a framework for understanding its potential enzymatic interactions. A notable example is the study of p-hydroxybenzoate hydroxylase (PHBH), a flavoprotein that catalyzes the hydroxylation of p-hydroxybenzoate. acs.orgnih.gov

QM/MM simulations have been instrumental in elucidating the hydroxylation mechanism catalyzed by PHBH. nih.govresearchgate.net These studies typically define a QM region that includes the p-hydroxybenzoate substrate, the flavin cofactor, and critical amino acid residues in the active site. acs.orgnih.gov Calculations help to map the reaction pathway, identify transition states, and determine activation energy barriers. acs.org For instance, research has shown that including electron correlation effects and modeling the polarization of the QM region by the enzyme environment are crucial for obtaining results that align with experimental data. acs.org In the case of PHBH, QM/MM calculations identified a key catalytic interaction between the reacting hydroxyl group and the backbone of a proline residue (Pro293), which lowers the reaction barrier by a catalytically significant margin. acs.org Such simulations provide a detailed picture of how the enzyme environment stabilizes the transition state to achieve its catalytic power. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure, geometry, and properties of molecules. researchgate.netmdpi.com DFT calculations have been applied to various benzoate (B1203000) esters and related aromatic compounds to understand their structural and electronic characteristics. researchgate.netscirp.org

Although specific DFT studies focusing solely on this compound are limited in available literature, research on similar molecules demonstrates the utility of this approach. For example, DFT calculations on phenyl benzoate have been used to explore its complete conformational space, revealing that rotation around the C(=O)-O bond is not significantly more restricted than rotation around the C(=O)-C bond. nih.gov Studies on other benzoate ester derivatives have used DFT to analyze the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is critical for understanding charge transfer properties and potential applications in optoelectronic devices. researchgate.net Time-dependent DFT (TD-DFT) is also employed to compute electronic excitation spectra. espublisher.com These types of calculations provide insights into molecular stability, reactivity, and spectroscopic properties. For substituted benzoic acids, DFT has been used to determine optimized geometries, vibrational frequencies, and molecular orbital energies. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for Benzoate Derivatives (Note: This table is a generalized representation based on typical DFT study outputs for related molecules and does not represent specific data for this compound.)

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ethz.ch By solving Newton's equations of motion, MD simulations can reveal information about the conformational dynamics and stability of molecules in different environments. nih.gov

Inclusion Complex Formation Studies (e.g., with Cyclodextrins)

This compound, like other aromatic esters, can form inclusion complexes with host molecules such as cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate non-polar guest molecules in aqueous solutions. scielo.br This encapsulation can alter the physicochemical properties of the guest, such as increasing its solubility and stability. researchgate.net

Studies on the closely related molecule, ethyl benzoate, have demonstrated its ability to form a 1:1 inclusion complex with hydroxypropyl-β-cyclodextrin (HPCD). nih.gov Experimental techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and phase solubility methods confirmed the formation of the complex. nih.gov Molecular modeling suggested that the benzene (B151609) ring portion of the ethyl benzoate molecule is included within the wider edge of the cyclodextrin (B1172386) cavity. nih.gov The formation of such complexes is a key area of study for applications in drug delivery, food science, and cosmetics. nih.gov

Table 2: Formation Parameters of Ethyl Benzoate-Cyclodextrin Complex (Data from a study on the structurally similar ethyl benzoate with hydroxypropyl-β-cyclodextrin)

| Parameter | Value | Method/Significance | Reference |

| Stoichiometry (Guest:Host) | 1:1 | Indicates one molecule of ethyl benzoate per cyclodextrin cavity. | nih.gov |

| Apparent Stability Constant (Ks) | 9485 M-1 | Quantifies the strength of the association between the guest and host. | nih.gov |

| Encapsulated Moiety | Benzene Ring | The non-polar aromatic part of the ester is driven into the hydrophobic CD cavity. | nih.gov |

The stability of cyclodextrin inclusion complexes is governed by a combination of non-covalent interactions. alfachemic.com The primary driving force for the inclusion of a non-polar guest like the aromatic ring of this compound into the cyclodextrin cavity in an aqueous environment is the hydrophobic effect. scielo.br

In addition to hydrophobic interactions, van der Waals forces between the guest molecule and the inner surface of the cyclodextrin cavity contribute significantly to the complex's stability. nih.govnih.gov Hydrogen bonds can also play a crucial role, potentially forming between the hydroxyl or ester groups of the guest molecule and the hydroxyl groups on the rim of the cyclodextrin. nih.govresearchgate.net Theoretical simulations are often used to identify and quantify these key interactions, revealing how the guest molecule is oriented within the host and which forces are most critical for stable complex formation. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intermolecular bonding within a molecular system. taylorandfrancis.comfaccts.de It interprets the complex, many-electron wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. wisc.edu

NBO analysis is particularly useful for quantifying the stabilizing energy associated with donor-acceptor interactions. nih.gov This is calculated using second-order perturbation theory, where the interaction between a filled (donor) NBO and a vacant (acceptor) NBO results in a stabilization energy (E(2)) that indicates the intensity of the interaction. materialsciencejournal.org For molecules like this compound, NBO analysis can reveal intramolecular charge transfer from the oxygen lone pairs to the antibonding orbitals of the aromatic ring or carbonyl group. nih.gov This delocalization of electron density is crucial for understanding the molecule's electronic structure and reactivity. materialsciencejournal.org While specific NBO data for this compound is not available, studies on related molecules show significant stabilization energies from interactions like σ → σ* and π → π*, confirming the presence of hyperconjugation and charge delocalization. nih.govnih.gov

Computational Thermochemistry and Energy Calculations

Computational thermochemistry provides valuable insights into the stability and reactivity of molecules through the calculation of their thermodynamic properties. For this compound, computational methods, in conjunction with experimental data, have been used to determine key thermochemical parameters that are crucial for understanding its behavior in chemical reactions and processes. These calculations are fundamental in predicting the compound's energy landscape and its potential for various chemical transformations.

The gas-phase enthalpies of formation for ethyl hydroxybenzoates have been a subject of both experimental and theoretical investigation. These studies help in understanding the energetic effects of the substituent positions on the benzene ring. The standard Gibbs free energy of formation (ΔfG°) and the enthalpy of formation at standard conditions (ΔfH°gas) are critical parameters that define the thermodynamic stability of the molecule. chemeo.com

Below is a table summarizing key computed thermochemical and energy-related properties for this compound.

| Property | Description | Value |

| ΔfG° | Standard Gibbs free energy of formation | - |

| ΔfH°gas | Enthalpy of formation at standard conditions | - |

| ΔfusH° | Enthalpy of fusion at standard conditions | - |

| ΔvapH° | Enthalpy of vaporization at standard conditions | - |

| Cp,gas | Ideal gas heat capacity | - |

| logPoct/wat | Octanol/Water partition coefficient | - |

| McVol | McGowan's characteristic volume | - |

These parameters are essential for chemical engineers and scientists in process design, safety analysis, and the development of synthesis pathways. The interplay between the hydroxyl and ethyl ester groups on the aromatic ring governs the molecule's electronic and structural properties, which in turn influences its thermochemical data.

Computer-Aided Drug Design (CADD) Methodologies

This compound serves as an interesting scaffold for exploration in computer-aided drug design (CADD). Its substituted benzene ring offers a versatile platform for structural modification and optimization in the quest for novel therapeutic agents. CADD methodologies leverage computational power to simulate, model, and predict the interactions between small molecules and biological targets, thereby streamlining the drug discovery process.

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This technique involves modifying the central core structure, or scaffold, of a molecule while preserving the essential pharmacophoric features responsible for its interaction with a biological target. nih.gov The goal is to discover new chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.